molecular formula C10H13N3 B11767142 N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B11767142
M. Wt: 175.23 g/mol
InChI Key: OUFVANMAOMFKCX-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-benzo[d]imidazol-2-amine (CAS Registry Number: 6595-23-9) is a small molecule organic compound with the molecular formula C 10 H 13 N 3 and a molecular weight of 175.23 g/mol . Its structure is based on the benzimidazole core, a heterocyclic aromatic system known for its diverse role in medicinal chemistry and materials science. This specific derivative is characterized by methyl substitutions on the nitrogen atoms at the 1 and 2 positions of the ring system . The compound's SMILES representation is CN1C2=CC=CC=C2N=C1N(C)C . While specific biological or mechanistic data for this exact compound is limited in public sources, the benzimidazole scaffold is widely recognized in scientific literature for its utility in pharmaceutical development and as a building block in organic synthesis. Researchers value this and related structures for exploring new chemical spaces in drug discovery programs. This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,N,1-trimethylbenzimidazol-2-amine

InChI

InChI=1S/C10H13N3/c1-12(2)10-11-8-6-4-5-7-9(8)13(10)3/h4-7H,1-3H3

InChI Key

OUFVANMAOMFKCX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N(C)C

Origin of Product

United States

Preparation Methods

Initial Synthesis of 1-Methyl-1H-Benzimidazol-2-Amine

The precursor 1-methyl-1H-benzimidazol-2-amine (CAS 1622-57-7) is synthesized via nucleophilic substitution using N,N-dimethylformamide (DMF) as the solvent and methyl halides as alkylating agents.

Reaction Conditions:

  • Substrate: Compound 8 (0.203 mmol, 1 eq).

  • Alkylating Agent: Methyl iodide (1.2 eq).

  • Solvent: DMF (2 mL).

  • Temperature: 20–150°C, 12 hours.

  • Yield: 55% after precipitation with ethyl acetate.

Mechanistic Insight:
The reaction proceeds via SN2 displacement, where the amine attacks the methyl halide, forming the secondary amine. Excess methyl halide risks quaternary salt formation, necessitating stoichiometric control.

Dimethylation via Eschweiler–Clarke Reaction

The secondary amine undergoes dimethylation using formic acid and formaldehyde under reflux conditions.

Optimized Protocol:

  • Reagents: Formic acid (5 eq), formaldehyde (3 eq).

  • Temperature: 100°C, 6–8 hours.

  • Workup: Neutralization with NaOH, extraction with dichloromethane.

  • Yield: 70–85% (theoretical).

Advantages:

  • Avoids over-alkylation by halides.

  • Single-step conversion to tertiary amine.

Eschweiler–Clarke Methylation Approach

Reaction Mechanism

The Eschweiler–Clarke reaction involves:

  • Imine Formation: Formaldehyde reacts with the primary amine to form an imine.

  • Reduction: Formic acid acts as a hydride donor, reducing the imine to a tertiary amine.

  • CO2 Elimination: Irreversible decarboxylation drives the reaction to completion.

Critical Considerations:

  • Chiral Integrity: Chiral centers remain intact due to non-acidic conditions.

  • Solvent Compatibility: Aqueous or alcoholic solvents prevent side reactions.

Application to Benzimidazole Derivatives

Applying this method to 1-methyl-1H-benzimidazol-2-amine achieves This compound with minimal byproducts.

Data Table: Comparative Yields

MethodSolventTemperatureYield
Alkylation (Methyl Iodide)DMF20–150°C55%
Eschweiler–ClarkeH2O/MeOH100°C80%

Alternative Cyclization Strategies

Stobbe Condensation and Cyclization

Patent WO2015005615A1 details benzimidazole synthesis via Stobbe condensation , forming γ-keto esters intermediates.

Key Steps:

  • Condensation: Diethyl succinate reacts with ketones to form γ-keto esters.

  • Cyclization: Base-mediated ring closure (e.g., K2CO3) yields benzimidazole derivatives.

Example Protocol:

  • Substrate: 1-Benzyl-2-methylimidazole-5-carbaldehyde.

  • Base: Potassium carbonate.

  • Solvent: Methylene chloride/water.

  • Yield: 60–75%.

Direct Methylation During Cyclization

Introducing methyl groups during cyclization avoids multi-step alkylation.

Case Study:

  • Substrate: N-Methyl-o-phenylenediamine.

  • Carbonyl Source: Acetic acid.

  • Conditions: HCl, reflux.

  • Outcome: Forms 1-methylbenzimidazole core, requiring subsequent amine functionalization.

Purification and Characterization

Purification Techniques

  • Precipitation: Ethyl acetate induces crystallization of crude product.

  • Wash Solvents: Ethanol/water (1:2) removes unreacted halides.

  • Vacuum Drying: 40°C ensures solvent-free product.

Spectroscopic Validation

1H-NMR Benchmarks:

  • N,N,1-Trimethyl Signals: δ 3.0–3.5 (singlets for N-CH3 groups).

  • Aromatic Protons: δ 7.2–7.6 (multiplet for benzimidazole ring) .

Chemical Reactions Analysis

Types of Reactions

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzimidazole, including N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine, exhibit promising anticancer properties. A study demonstrated that compounds with similar scaffolds inhibited cancer cell proliferation in vitro against various cancer lines such as HCT116 (human colorectal carcinoma) and MDA-MB-436 (breast cancer) . The mechanism often involves the inhibition of crucial enzymes like dihydrofolate reductase (DHFR), which plays a pivotal role in nucleotide synthesis.

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Studies have shown that certain benzimidazole derivatives possess significant activity against both Gram-positive and Gram-negative bacterial strains as well as fungal species . The minimum inhibitory concentration (MIC) values reported for these compounds suggest their potential as effective antimicrobial agents.

Pharmacological Applications

Inhibition of Nicotinamide Adenine Dinucleotide Biosynthesis
this compound has been identified as a modulator of nicotinate phosphoribosyltransferase (NAPRT), an enzyme involved in NAD biosynthesis. Compounds that inhibit or activate this enzyme are being explored for their therapeutic potential in cancer treatment due to the critical role of NAD in cellular metabolism .

Material Science

Electrochemical Applications
The unique electronic properties of this compound make it suitable for applications in electrochemistry. Its ability to act as a redox-active species can be harnessed in the development of sensors and energy storage devices . Research into the electrochemical behavior of imidazole derivatives indicates their potential use in organic photovoltaic cells.

Data Tables and Case Studies

Application Area Study Reference Findings
Anticancer Activity , Significant inhibition of cancer cell lines; IC50 values lower than standard drugs.
Antimicrobial Properties , Effective against multiple bacterial strains; MIC values indicate strong activity.
NAPRT Modulation Identified as an inhibitor/activator; potential for cancer therapy applications.
Electrochemical Applications Demonstrated redox activity; potential use in sensors and energy devices.

Mechanism of Action

The mechanism of action of N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit the synthesis of essential biomolecules in bacteria and fungi, leading to their death. The exact pathways and targets can vary depending on the organism and the specific conditions .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromo-substituted derivatives (e.g., ) exhibit higher molecular weights and altered electronic profiles, which can enhance binding to hydrophobic protein pockets.
  • Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl in ) favor aromatic interactions, while alkyl groups (e.g., methyl in ) improve metabolic stability.

Physicochemical Properties

NMR Spectral Data Comparison

  • N,N,1-Trimethyl-1H-benzo[d]imidazol-2-amine (Inferred) : Expected δ ~3.0–3.5 ppm for N-CH₃ protons and δ ~2.5 ppm for C1-CH₃, based on analogs like 1-methyl-1H-benzo[d]imidazol-2-amine (δ 3.69 ppm for N-CH₃ ).
  • 5-Bromo-1-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine (1b) : Aromatic protons at δ 7.93–6.82 ppm; OCH₃ at δ 3.80 ppm .
  • N,N-Dimethyl-6-nitro-1H-benzo[d]imidazol-2-amine: NO₂ group deshields adjacent protons, shifting aromatic signals upfield (δ 7.32–7.07 ppm) .

Solubility and Lipophilicity

  • N-Phenyl derivatives (e.g., ): Lower aqueous solubility due to aromatic bulk.
  • N,N-Dimethylated compounds (e.g., ): Increased logP values (predicted ~2.5–3.0) compared to unsubstituted analogs.
  • 5-Bromo derivatives : Halogenation reduces solubility but enhances binding to hydrophobic targets .

Enzyme Inhibition

  • CK1δ/ε Inhibitors : Compounds like N-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-(trifluoromethoxy)benzamido-thiazole-4-carboxamide (3) show potent inhibition (IC₅₀ < 100 nM) due to thiazole-carboxamide substituents .
  • Antimicrobial Activity : Schiff base derivatives (e.g., ) exhibit moderate activity against E. coli and S. aureus, with MIC values ~25–50 µg/mL.

Anticancer Potential

  • 5-Bromo-1H-benzo[d]imidazol-2-amine derivatives : Demonstrated cytotoxicity in the sulforhodamine B (SRB) assay, with GI₅₀ values < 10 µM against HeLa cells .

Biological Activity

N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine, a derivative of benzimidazole, has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, particularly focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

This compound is characterized by a benzimidazole core with three methyl groups attached to the nitrogen atoms. This specific substitution pattern influences its biological activity and pharmacokinetic properties. The compound's molecular formula is C10H12N3C_{10}H_{12}N_3, and it exhibits a unique ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it has been shown to interfere with pathways critical for cancer cell metabolism, making it a candidate for anticancer therapy .

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that derivatives of benzimidazole showed promising in vitro antibacterial activity, suggesting that this compound could be effective in treating bacterial infections .

2. Antiviral Activity

The compound has also been studied for its antiviral potential. It is believed to disrupt viral replication through various mechanisms, although specific studies detailing its efficacy against particular viruses are still emerging. Preliminary findings suggest that similar benzimidazole derivatives can inhibit viral enzymes essential for replication.

3. Anticancer Properties

The most compelling evidence for the biological activity of this compound lies in its anticancer properties. Research has shown that compounds with similar structures can act as inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis in cancer cells . By inhibiting NAMPT, these compounds can effectively lower NAD+ levels in cancer cells, leading to reduced energy production and increased apoptosis.

Table 1: Summary of Biological Activities

Activity TypeEfficacy DescriptionReferences
AntimicrobialEffective against various bacterial strains
AntiviralPotential to inhibit viral replication
AnticancerInhibits NAMPT; reduces NAD+ levels in cancer cells

Case Study 1: Anticancer Activity

A recent study focused on the anticancer effects of this compound derivatives on multiple cancer cell lines. The compounds were tested at varying concentrations, revealing that certain derivatives exhibited IC50 values as low as 0.49 µM against V600EBRAF mutant cell lines . The study concluded that these compounds could serve as a foundation for developing new anticancer therapies targeting specific metabolic pathways.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial properties of this compound derivatives against common pathogens. The results indicated significant inhibition of bacterial growth at low concentrations, supporting the potential use of these compounds in treating infections caused by resistant strains .

Q & A

Q. What are the common synthetic routes for N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine?

The synthesis of this compound often involves multicomponent reactions or catalytic coupling. For example:

  • Copper-catalyzed three-component coupling : Reacting 1H-benzo[d]imidazol-2-amine, sulfonyl azides, and terminal alkynes with copper iodide as a catalyst yields functionalized derivatives .
  • CBr4-promoted one-pot synthesis : Using 1H-benzo[d]imidazol-2-amine, ethyl 3-oxo-3-phenylpropanoate, and CBr4 (3 equivalents) in acetonitrile at 80°C achieves 78% yield .
  • Coupling with carboxylic acids : Reactions with activated carboxylic acids (e.g., using HBTU and DIPEA) form benzamide derivatives, as seen in CK1δ/ε inhibitor synthesis .

Q. How is this compound characterized spectroscopically?

Key techniques include:

  • NMR and mass spectrometry (MS) : Used to confirm molecular structure and purity. For example, ¹H-NMR and ES-MS data were critical in characterizing derivatives like N-(piperidin-4-yl)-1H-benzo[d]imidazol-2-amine .
  • X-ray crystallography : Resolves intermolecular interactions, such as hydrogen bonding (N–H⋯O) and π-stacking in crystal structures .
  • Elemental analysis : Validates empirical formulas, particularly in novel derivatives .

Q. What are the primary functional groups influencing its reactivity?

  • The benzimidazole core enables aromatic interactions and hydrogen bonding.
  • Methyl groups on the nitrogen atoms affect steric hindrance and electronic properties, influencing catalytic coupling efficiency .
  • The amine group at position 2 participates in nucleophilic reactions, such as acylations or substitutions .

Q. What purification techniques are effective for this compound?

  • Acid-base extraction : Washing with 5% citric acid and 1M NaOH isolates the product from organic phases .
  • Chromatography : Column chromatography (e.g., silica gel) resolves byproducts in multicomponent reactions .
  • Recrystallization : Ethanol or acetonitrile are common solvents for obtaining high-purity crystals .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize synthetic pathways?

  • Modeling reaction mechanisms : DFT studies (e.g., B3LYP functional) evaluate transition states and activation energies, particularly for copper-catalyzed couplings .
  • Electronic structure analysis : Exact exchange terms in DFT functionals improve accuracy in predicting thermochemical properties (e.g., bond dissociation energies) .

Q. What strategies resolve unexpected byproducts in its synthesis?

  • Mechanistic studies : For example, N-demethylation and self-catalyzed N-diarylation were identified as competing pathways in an attempted anti-histamine synthesis, requiring kinetic monitoring and intermediate isolation .
  • Additive screening : Testing alternative catalysts (e.g., CBr4 vs. other halides) minimizes side reactions .

Q. How do structural modifications affect its biological activity?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) enhances binding to targets like PRMT5/MTA (Ki = 12.0 μM for 7-chloro derivatives) .
  • Ring substitution : Fluorine or methoxy groups at position 6 improve solubility and target affinity in kinase inhibitors .

Q. What intermolecular interactions stabilize its crystal structure?

  • Hydrogen bonding : N–H⋯O interactions between the benzimidazole amine and anions (e.g., trifluoroacetate) dominate packing .
  • π-Stacking : Centroid distances of ~4.1 Å between phenyl rings contribute to stability .

Q. How is its binding affinity to biological targets validated experimentally?

  • Co-crystallization : X-ray structures (e.g., PDB: 8CTB) reveal interactions like H-bonds between the –NH₂ group and Glu435 in PRMT5 .
  • Enzymatic assays : IC₅₀ values for CK1δ/ε inhibition are determined via radiometric kinase assays .

Q. What role do catalysts play in its synthetic efficiency?

  • Copper iodide : Facilitates azide-alkyne cycloaddition in three-component couplings, reducing reaction time .
  • CBr4 : Acts as a Lewis acid, accelerating imine formation in one-pot syntheses .

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